5-HT2C Receptor Affinity: SB-243213 Core (5-Methyl-6-CF3) vs. SB-228357 Core (5-Methoxy-6-CF3)
The indoline core bearing 5-methyl-6-trifluoromethyl substitution (as in SB-243213) confers superior 5-HT2C receptor affinity compared to the 5-methoxy-6-trifluoromethyl core (as in SB-228357). SB-243213 exhibits a pKi of 9.37 at the human 5-HT2C receptor, representing approximately 2.3-fold higher affinity than SB-228357 (pKi = 9.0) [1]. Both compounds were evaluated under identical radioligand binding conditions using cloned human 5-HT2C receptors [1].
| Evidence Dimension | 5-HT2C receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.37 (SB-243213, containing 5-methyl-6-trifluoromethylindoline core) |
| Comparator Or Baseline | SB-228357: pKi = 9.0 (contains 5-methoxy-6-trifluoromethylindoline core) |
| Quantified Difference | ΔpKi = 0.37 (approximately 2.3-fold higher affinity for the 5-methyl-6-CF3 core) |
| Conditions | Radioligand binding assay using cloned human 5-HT2C receptor |
Why This Matters
Higher receptor affinity enables lower dosing requirements and potentially improved therapeutic index in CNS applications.
- [1] Wood MD, Reavill C, Trail B, et al. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety. Neuropharmacology. 2001;41(2):186-199. View Source
